
Ethylene piperidinophosphonite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylene piperidinophosphonite is a chemical compound with the molecular formula C7H14NO2P It is a phosphonite derivative that contains an ethylene bridge and a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethylene piperidinophosphonite typically involves the reaction of piperidine with ethylene oxide in the presence of a phosphorous trichloride catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{Piperidine} + \text{Ethylene Oxide} + \text{PCl}_3 \rightarrow \text{this compound} ]
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Ethylene piperidinophosphonite undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic conditions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonites.
Applications De Recherche Scientifique
Ethylene piperidinophosphonite has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a stabilizer in polymer production.
Mécanisme D'action
The mechanism of action of ethylene piperidinophosphonite involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles. In biological systems, it may inhibit or activate specific enzymes, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
- Ethylene phosphite
- Piperidinophosphine
- Ethylene diphosphonite
Comparison: Ethylene piperidinophosphonite is unique due to the presence of both an ethylene bridge and a piperidine ring, which confer distinct chemical properties. Compared to ethylene phosphite, it has enhanced stability and reactivity. Piperidinophosphine lacks the ethylene bridge, making it less versatile in certain applications. Ethylene diphosphonite, while similar, has different reactivity patterns due to the presence of two phosphonite groups.
Propriétés
Numéro CAS |
57842-12-3 |
|---|---|
Formule moléculaire |
C7H14NO2P |
Poids moléculaire |
175.17 g/mol |
Nom IUPAC |
1-(1,3,2-dioxaphospholan-2-yl)piperidine |
InChI |
InChI=1S/C7H14NO2P/c1-2-4-8(5-3-1)11-9-6-7-10-11/h1-7H2 |
Clé InChI |
HPWZEPKDCQDJTE-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)P2OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-Dichloro-2-[[2-(4-chloro-2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13809269.png)
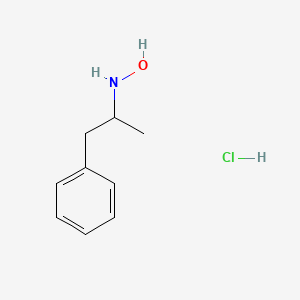
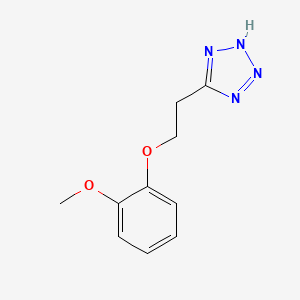
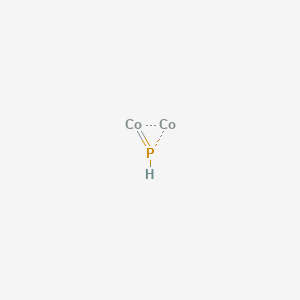
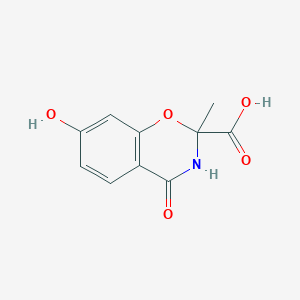
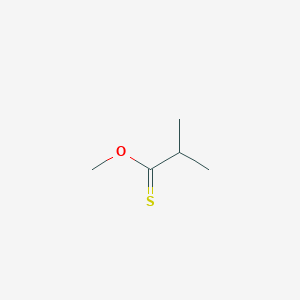
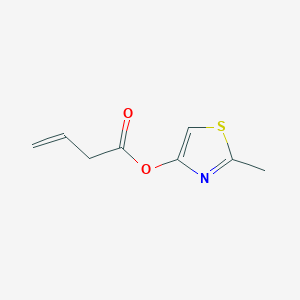
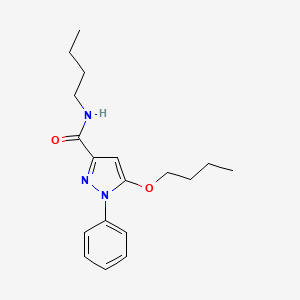
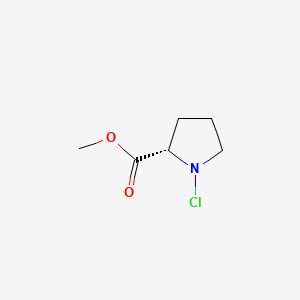
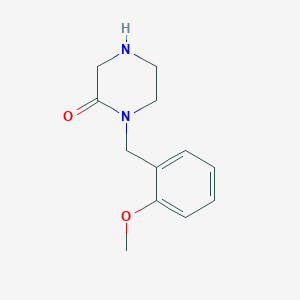

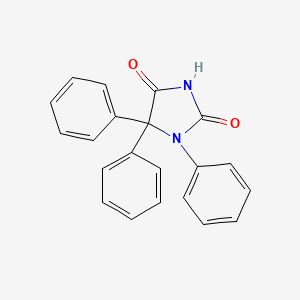
![3-chloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B13809355.png)
